Vat Blue 64
Overview
Description
Vat Blue 64 is a dark blue powder primarily used as a dye for cotton, polyester/cotton blended fabric, and knit fabric. It is known for its excellent color fastness properties, making it a popular choice in the textile industry .
Preparation Methods
Vat Blue 64 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the following steps:
Reduction: The insoluble vat dye is converted into its soluble leuco form using a reducing agent such as sodium dithionite in an alkaline solution.
Industrial production methods involve large-scale vatting processes where the dye is reduced and applied to the fabric in a controlled environment to ensure uniform coloration .
Chemical Reactions Analysis
Vat Blue 64 undergoes several types of chemical reactions:
Oxidation: The leuco form of the dye is oxidized to its insoluble form, which is intensely colored.
Reduction: The dye is reduced to its soluble leuco form using reducing agents like sodium dithionite.
Substitution: The dye can undergo substitution reactions where functional groups on the anthraquinone ring are replaced with other groups.
Common reagents used in these reactions include sodium dithionite for reduction and atmospheric oxygen for oxidation. The major products formed from these reactions are the leuco form of the dye and the insoluble colored form .
Scientific Research Applications
Vat Blue 64 has several scientific research applications:
Textile Industry: It is widely used for dyeing cotton, polyester/cotton blends, and knit fabrics due to its excellent color fastness properties.
Energy Storage: This compound has been explored as a potential anode material for lithium-ion batteries due to its high electrochemical activity and low cost.
Environmental Studies: Research has been conducted on the biodegradation of this compound by microorganisms to understand its environmental impact and potential for bioremediation.
Mechanism of Action
The mechanism of action of Vat Blue 64 involves its conversion between soluble and insoluble forms. In its soluble leuco form, the dye can penetrate the fabric fibers. Upon oxidation, it reverts to its insoluble form, which is trapped within the fibers, providing long-lasting color . The molecular targets and pathways involved include the reduction of the anthraquinone ring and subsequent oxidation to restore the original structure .
Comparison with Similar Compounds
Vat Blue 64 is part of a broader class of vat dyes, which include compounds like Vat Blue 4, Vat Blue 6, and Vat Blue 29 . Compared to these similar compounds, this compound is unique due to its specific chemical structure, which provides distinct color properties and fastness. Other vat dyes may have different shades and fastness properties, but they all share the common characteristic of being insoluble in water and requiring reduction to a soluble form for application .
Properties
IUPAC Name |
N-[4-amino-3-[5-(1-amino-4-benzamido-9,10-dioxoanthracen-2-yl)-1,3,4-oxadiazol-2-yl]-9,10-dioxoanthracen-1-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26N6O7/c45-35-27(19-29(47-41(55)21-11-3-1-4-12-21)31-33(35)39(53)25-17-9-7-15-23(25)37(31)51)43-49-50-44(57-43)28-20-30(48-42(56)22-13-5-2-6-14-22)32-34(36(28)46)40(54)26-18-10-8-16-24(26)38(32)52/h1-20H,45-46H2,(H,47,55)(H,48,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMNMRCKYNZALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C(=C2)C4=NN=C(O4)C5=CC(=C6C(=C5N)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC=CC=C8)N)C(=O)C9=CC=CC=C9C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864649 | |
Record name | N,N'-{1,3,4-Oxadiazole-2,5-diylbis[(4-amino-9,10-dioxo-9,10-dihydroanthracene-3,1-diyl)]}dibenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15935-52-1 | |
Record name | N,N′-[1,3,4-Oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxo-3,1-anthracenediyl)]bis[benzamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15935-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-(1,3,4-Oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxoanthracene-3,1-diyl))bis(benzamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[1,3,4-oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxoanthracene-3,1-diyl)]bis(benzamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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